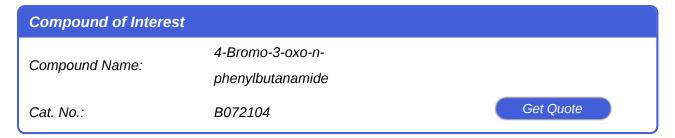


Application Notes and Protocols for the Synthesis of 4-bromo-3-oxobutyranilide

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for two synthetic routes to 4-bromo-3-oxobutyranilide, a valuable intermediate in organic synthesis and drug development. The protocols are supplemented with safety information, physical and chemical properties, and visual workflows to ensure safe and efficient execution in a laboratory setting.

Physicochemical Properties and Safety Data

A summary of the known physical and chemical properties of 4-bromo-3-oxobutyranilide is presented below. Researchers should handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood.



Property	Value	Reference
Molecular Formula	C10H10BrNO2	[1]
Molecular Weight	256.10 g/mol	[1]
CAS Number	1205-74-9	[1]
Appearance	Off-white to pale yellow solid	[1]
Melting Point	130-132 °C	
Storage	2-8°C, protected from light and moisture	[1]

Synthesis Protocols

Two primary methods for the synthesis of 4-bromo-3-oxobutyranilide are detailed below. Method A involves the direct bromination of acetoacetanilide, while Method B utilizes the reaction of diketene with bromine, followed by condensation with aniline.

Method A: Bromination of Acetoacetanilide

This method is a straightforward approach that involves the electrophilic substitution of bromine on the α -carbon of the acetoacetyl group of acetoacetanilide.

Experimental Protocol:

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a
 dropping funnel, and a nitrogen inlet, dissolve acetoacetanilide (1.0 eq) in glacial acetic acid.
- Bromination: Prepare a solution of bromine (1.0 eq) in glacial acetic acid. Add this solution
 dropwise to the stirred solution of acetoacetanilide at room temperature over a period of 2.5
 hours. To facilitate the reaction, a catalytic amount of iodine can be added to the bromine
 solution.
- Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).



- Work-up: Upon completion of the reaction, pour the mixture into ice-cold water. The crude 4bromo-3-oxobutyranilide will precipitate out of solution.
- Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from ethanol to yield the final product.

Quantitative Data (Method A):

Reactant	Molar Eq.	MW (g/mol)	Amount
Acetoacetanilide	1.0	177.19	User-defined
Bromine	1.0	159.81	User-defined
Glacial Acetic Acid	-	60.05	Solvent
Product	256.10		
Expected Yield	Variable	_	

Method B: Synthesis from Diketene and Aniline

This two-step, one-pot synthesis involves the initial bromination of diketene to form a reactive intermediate, which is then reacted with aniline. This method can offer high yields and avoids the direct handling of solid acetoacetanilide.[2]

Experimental Protocol:

- Initial Setup: To a reaction flask, add diketene (1.0 eq) and dichloromethane as the solvent.
 Cool the mixture to 5°C with stirring.[2]
- Bromination of Diketene: While maintaining the temperature at 15°C, add bromine (1.0 eq) dropwise to the reaction mixture. Stir the resulting solution for 1 hour.[2]
- Reaction with Aniline: After 1 hour, add triethylamine (a base) to the mixture. Then, while controlling the temperature at 30°C, gradually add aniline (1.0 eq) dropwise.[2]



- Reaction Completion: Once the aniline addition is complete, maintain the reaction temperature at 35°C for 3 hours.[2]
- Isolation and Purification: Cool the reaction mixture to 3°C to precipitate the product. Collect the solid by filtration, wash the filter cake with a small amount of cold dichloromethane, and dry the product to obtain **4-bromo-3-oxo-N-phenylbutanamide**.[2] A reported yield for a similar process is 93%.[2]

Quantitative Data (Method B):

Reactant	Molar Eq.	MW (g/mol)	Amount
Diketene	1.0	84.07	User-defined
Bromine	1.0	159.81	User-defined
Aniline	1.0	93.13	User-defined
Triethylamine	-	101.19	Base
Dichloromethane	-	84.93	Solvent
Product	256.10		
Reported Yield	~93%[2]	_	

Safety Precautions

Diketene:

- Hazards: Highly flammable, toxic, and reactive.[3][4] Can polymerize violently, especially in the presence of acids, bases, or heat.[5][6] Reacts vigorously with water.
- Handling: Always handle in a fume hood.[3] Wear appropriate PPE, including chemical-resistant gloves, lab coat, and safety goggles.[6] Keep away from heat, sparks, and open flames.[7] Store in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

Bromine:

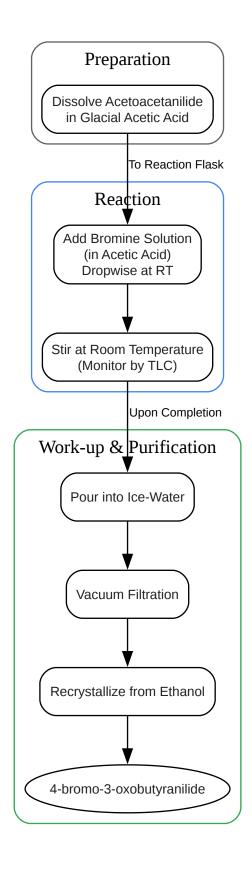


- Hazards: Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns to skin and eyes. Inhalation of vapors can be fatal.
- Handling: All manipulations must be conducted in a certified chemical fume hood.[5] Wear heavy-duty, chemically resistant gloves, a face shield, and a lab coat.[5] Have a solution of sodium thiosulfate readily available to neutralize any spills.

Experimental Workflows

The following diagrams illustrate the logical flow of the two synthetic protocols.

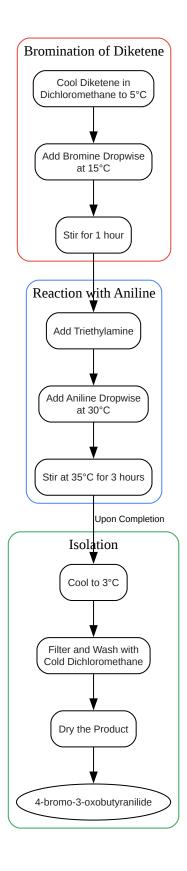




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Caption: Workflow for the synthesis of 4-bromo-3-oxobutyranilide via bromination of acetoacetanilide (Method A).





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Caption: Workflow for the one-pot synthesis of 4-bromo-3-oxobutyranilide from diketene and aniline (Method B).

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